Arachidonoyl Serotonin

説明

特性

IUPAC Name |

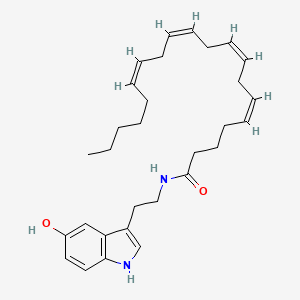

(5Z,8Z,11Z,14Z)-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]icosa-5,8,11,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(34)31-23-22-26-25-32-29-21-20-27(33)24-28(26)29/h6-7,9-10,12-13,15-16,20-21,24-25,32-33H,2-5,8,11,14,17-19,22-23H2,1H3,(H,31,34)/b7-6-,10-9-,13-12-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJDNHGXNNRLIGA-DOFZRALJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501029882 | |

| Record name | N-Arachidonoylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187947-37-1 | |

| Record name | (5Z,8Z,11Z,14Z)-N-[2-(5-Hydroxy-1H-indol-3-yl)ethyl]-5,8,11,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187947-37-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Arachidonoylserotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501029882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Endogenous Function of Arachidonoyl Serotonin: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile, first identified in 1998. This technical guide provides a comprehensive overview of the core endogenous functions of AA-5-HT, detailing its dual mechanism of action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This document summarizes key quantitative data, provides detailed experimental protocols for the assessment of its physiological roles, and visualizes its signaling pathways and experimental workflows. The information presented herein is intended to serve as a foundational resource for researchers in neuroscience, pharmacology, and drug development.

Introduction

N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid mediator that has garnered significant scientific interest due to its diverse physiological effects.[1] It is formed through the conjugation of arachidonic acid with the neurotransmitter serotonin.[2] The primary mechanism of action of AA-5-HT is characterized by its dual ability to inhibit the enzymatic degradation of endocannabinoids and to directly antagonize a key receptor involved in nociception.[3][4] This unique pharmacological profile underlies its roles in analgesia, anxiolysis, regulation of the sleep-wake cycle, and modulation of gastrointestinal functions.[1][5]

Biosynthesis and Degradation

The synthesis of AA-5-HT is understood to occur via the action of N-acyltransferases, which catalyze the transfer of an acyl group from a donor molecule to the primary amine of serotonin.[6][7] Specifically, the enzyme arylalkylamine N-acetyltransferase (AANAT) has been shown to catalyze the formation of N-acetylserotonin from serotonin and acetyl-CoA, suggesting a similar enzymatic pathway for the attachment of the longer arachidonoyl group.[6][7][8][9] The biosynthesis is dependent on the availability of both arachidonic acid and serotonin.

The primary route of degradation for AA-5-HT is through enzymatic hydrolysis by Fatty Acid Amide Hydrolase (FAAH).[10][11] FAAH is the key enzyme responsible for the breakdown of several fatty acid amides, including the endocannabinoid anandamide (B1667382).[2][12] By inhibiting FAAH, AA-5-HT effectively increases the endogenous levels of anandamide and other FAAH substrates, thereby potentiating their signaling.[12] While FAAH is the principal enzyme, other amidases may also contribute to the metabolism of AA-5-HT, although their roles are less well-characterized.

Core Pharmacological Actions

Inhibition of Fatty Acid Amide Hydrolase (FAAH)

AA-5-HT is a potent inhibitor of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[10] This inhibition is of a mixed-type nature.[11] By blocking FAAH activity, AA-5-HT elevates the endogenous levels of anandamide, leading to enhanced activation of cannabinoid receptors (CB1 and CB2). This indirect cannabinoid agonism is a cornerstone of many of AA-5-HT's physiological effects, including its analgesic and anxiolytic properties.

Antagonism of TRPV1 Receptors

In addition to its effects on the endocannabinoid system, AA-5-HT is a direct and potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[4][13] The TRPV1 receptor is a non-selective cation channel that is activated by noxious stimuli such as heat, protons, and capsaicin, playing a crucial role in pain sensation.[14] By blocking the activation of TRPV1, AA-5-HT can directly inhibit nociceptive signaling.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for the interaction of this compound with its primary molecular targets.

Table 1: Inhibitory Activity against Fatty Acid Amide Hydrolase (FAAH)

| Species | Enzyme Source | Substrate | IC50 | Ki | Notes | Reference(s) |

| Mouse | Neuroblastoma cells | [14C]Anandamide | 12 µM | - | Very tight binding, competitive inhibitor. | [10] |

| Rat | Brain homogenates | [3H]Anandamide | ~5.6 µM | Ki(slope) 1.3 µM; Ki(intercept) 44 µM | Mixed-type inhibition. | [11] |

Table 2: Antagonistic Activity at TRPV1 Receptors

| Species | Receptor | Agonist (Concentration) | IC50 | Cell Line | Reference(s) |

| Human | Recombinant TRPV1 | Capsaicin (100 nM) | 37-40 nM | HEK-293 | [4] |

| Rat | Recombinant TRPV1 | Capsaicin (100 nM) | 37-40 nM | HEK-293 | [4] |

Key Physiological Functions and Experimental Protocols

Analgesia

AA-5-HT exhibits potent analgesic properties in various preclinical models of pain, attributable to its dual action on FAAH and TRPV1.[3][13]

This protocol assesses the analgesic effects of a compound against moderate, continuous pain generated by tissue injury.

-

Apparatus: A transparent observation chamber (e.g., 30 x 20 x 15 cm for rats, 15 x 15 x 15 cm for mice) with mirrors to allow for unobstructed observation of the animal's paws.[15]

-

Procedure:

-

Acclimatize the animal to the observation chamber for at least 30 minutes.

-

Administer AA-5-HT or vehicle via the desired route (e.g., intraperitoneal, oral).

-

After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 50 µL of 5% formalin for rats, 20 µL of 2.5% for mice) subcutaneously into the plantar surface of one hind paw.[16][17]

-

Immediately return the animal to the observation chamber and start a timer.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

-

-

Data Analysis: The total time spent in nociceptive behaviors during each phase is quantified and compared between treatment groups. A significant reduction in these behaviors indicates an analgesic effect.

Anxiolysis

AA-5-HT has demonstrated anxiolytic-like effects in behavioral models of anxiety.[5]

The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[1][19][20]

-

Apparatus: A plus-shaped maze elevated from the floor (typically 50 cm), with two open arms and two closed arms (enclosed by high walls).[1][19] For mice, arms are typically 30-35 cm long and 5 cm wide, with closed arm walls of 15-20 cm.[19][20] For rats, arms are typically 50 cm long and 10 cm wide, with closed arm walls of 30-40 cm.[20]

-

Procedure:

-

Habituate the animals to the testing room for at least 30-60 minutes.

-

Administer AA-5-HT or vehicle.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to freely explore the maze for a set period (typically 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

-

-

Data Analysis: Anxiolytic activity is indicated by a significant increase in the percentage of time spent in the open arms and the percentage of open arm entries relative to total entries.

Regulation of Sleep-Wake Cycle

AA-5-HT has been shown to modulate the sleep-wake cycle, promoting sleep when administered during the active (dark) phase in nocturnal rodents.

This protocol allows for the detailed analysis of sleep architecture.

-

Procedure:

-

Surgically implant electrodes for electroencephalography (EEG) and electromyography (EMG) recording in the animals.

-

Allow for a recovery period of at least one week.

-

Habituate the animals to the recording chamber and cables.

-

Record baseline EEG/EMG data for at least 24 hours.

-

Administer AA-5-HT or vehicle at a specific time point (e.g., the beginning of the dark cycle).

-

Record EEG/EMG data for at least 24 hours post-administration.

-

-

Data Analysis:

-

The recorded signals are scored in epochs (e.g., 10 seconds) and classified into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.[21][22]

-

The total time spent in each stage, the latency to sleep onset, and the number and duration of sleep/wake bouts are calculated and compared between treatment groups.

-

Modulation of Glucagon-Like Peptide-1 (GLP-1) Secretion

AA-5-HT is present in the gastrointestinal tract and can modulate the secretion of GLP-1, an incretin (B1656795) hormone involved in glucose homeostasis.[5]

This assay measures the effect of compounds on GLP-1 release from enteroendocrine cells.

-

Cell Line: Murine GLUTag or human NCI-H716 enteroendocrine cell lines are commonly used. Alternatively, primary intestinal cultures enriched for L-cells can be utilized.[23][24]

-

Procedure:

-

Culture the cells in multi-well plates until they reach an appropriate confluency.

-

Wash the cells with a suitable buffer (e.g., Krebs-Ringer Bicarbonate Buffer).

-

Pre-incubate the cells in the buffer for a defined period.

-

Treat the cells with various concentrations of AA-5-HT or vehicle, along with a positive control (e.g., a known GLP-1 secretagogue).

-

Incubate for a specified time (e.g., 2 hours).

-

Collect the supernatant.

-

-

Data Analysis: The concentration of GLP-1 in the supernatant is quantified using a commercially available ELISA kit.[25][26] The results are normalized to the total protein content of the cells in each well.

Conclusion

This compound is an endogenous signaling molecule with a compelling dual mechanism of action, targeting both the endocannabinoid system through FAAH inhibition and nociceptive pathways via TRPV1 antagonism. This unique pharmacological profile translates into a range of physiological functions, including analgesia, anxiolysis, and the regulation of sleep and metabolism. The experimental protocols detailed in this guide provide a framework for the continued investigation of AA-5-HT and related compounds. A thorough understanding of its endogenous functions holds significant promise for the development of novel therapeutics for a variety of disorders.

References

- 1. maze.conductscience.com [maze.conductscience.com]

- 2. benchchem.com [benchchem.com]

- 3. mmpc.org [mmpc.org]

- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Melatonin biosynthesis: the structure of serotonin N-acetyltransferase at 2.5 A resolution suggests a catalytic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Assay of TRPV1 Receptor Signaling | Springer Nature Experiments [experiments.springernature.com]

- 15. bio-protocol.org [bio-protocol.org]

- 16. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 17. farm.ucl.ac.be [farm.ucl.ac.be]

- 18. meliordiscovery.com [meliordiscovery.com]

- 19. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Rapid assessment of sleep/wake behaviour in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Measurement of GLP-1 release in cell supernatant from Hutu-80 enteroendocrine cells via ELISA [protocols.io]

- 26. researchgate.net [researchgate.net]

N-Arachidonoyl-Serotonin: A Technical Guide to its Discovery, History, and Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule that has emerged as a significant subject of scientific inquiry due to its unique dual-action pharmacology. Initially identified in 1998 as an inhibitor of fatty acid amide hydrolase (FAAH), subsequent research revealed its potent antagonistic activity at the transient receptor potential vanilloid type 1 (TRPV1) channel. This hybrid profile, inhibiting a key enzyme in the endocannabinoid system while simultaneously blocking a critical pain receptor, positions AA-5-HT as a compelling molecule for the development of novel therapeutics, particularly in the realm of analgesia. This in-depth technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to N-arachidonoyl-serotonin, complete with detailed methodologies, structured quantitative data, and visualizations of its signaling pathways and experimental workflows.

Discovery and Historical Context

The story of N-arachidonoyl-serotonin begins in the late 1990s with research focused on the endocannabinoid system. In 1998, a seminal paper by Bisogno and colleagues described the synthesis and characterization of a series of novel inhibitors of fatty acid amide hydrolase (FAAH)[1]. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA). Among the compounds investigated, N-arachidonoyl-serotonin was identified as a notable FAAH inhibitor[1].

A pivotal advancement in understanding the pharmacological profile of AA-5-HT came in 2007, when it was characterized as a potent antagonist of the TRPV1 receptor[1][2]. This discovery was significant as TRPV1 is a key player in the transmission of pain signals. The dual capacity to inhibit FAAH, thereby increasing endogenous anandamide levels which can have analgesic effects, and to directly block the pain-mediating TRPV1 channel, highlighted the therapeutic potential of AA-5-HT.

Subsequent research has further expanded our understanding of the physiological roles of AA-5-HT. It has been identified as an endogenous molecule in the gastrointestinal tract, particularly in the jejunum and ileum, where it is thought to modulate glucagon-like peptide-1 (GLP-1) secretion[1]. Further studies have explored its effects on the central nervous system, revealing its involvement in anxiety, fear responses through the modulation of dopamine (B1211576) release, and the regulation of the sleep-wake cycle[1].

Quantitative Pharmacological Data

The dual inhibitory and antagonistic activities of N-arachidonoyl-serotonin have been quantified in various in vitro assays. The following tables summarize the key pharmacological parameters.

| Target | Parameter | Value | Species/Cell Line | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | IC50 | 1-12 µM[3][4] | Not specified | |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | IC50 | 37-40 nM[2][5] | Human recombinant (HEK-293 cells) | Against 100 nM capsaicin |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | IC50 | 37-40 nM[2][5] | Rat recombinant (HEK-293 cells) | Against 100 nM capsaicin |

| Transient Receptor Potential Vanilloid 1 (TRPV1) | IC50 | 70-100 nM[3][4] | Not specified |

Table 1: In Vitro Activity of N-arachidonoyl-serotonin

Key Signaling Pathways and Mechanisms of Action

The therapeutic potential of N-arachidonoyl-serotonin stems from its ability to modulate two distinct signaling pathways involved in pain and inflammation.

FAAH Inhibition and Endocannabinoid System Modulation

By inhibiting FAAH, AA-5-HT prevents the breakdown of the endocannabinoid anandamide (AEA). This leads to an accumulation of AEA, which can then activate cannabinoid receptors (CB1 and CB2), resulting in analgesic and anti-inflammatory effects.

References

- 1. The negative coupling between serotonin and muscarinic receptor(s) for arachidonic acid and inositol phosphates release in brain cortex synaptoneurosomes. Effect of aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. ndineuroscience.com [ndineuroscience.com]

- 4. ndineuroscience.com [ndineuroscience.com]

- 5. Sleep and EEG Phenotyping in Mice. [sonar.ch]

An In-depth Technical Guide to Arachidonoyl Serotonin Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arachidonoyl Serotonin (B10506) (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile. It is primarily recognized for its dual action as an inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This unique combination of activities makes AA-5-HT a molecule of significant interest in the fields of neurobiology, pharmacology, and drug development, particularly for its potential therapeutic applications in pain, inflammation, and neurological disorders. This technical guide provides a comprehensive overview of the core aspects of AA-5-HT, including its synthesis, signaling pathways, and the experimental methodologies used to investigate its function. All quantitative data are summarized for easy comparison, and key pathways and workflows are visualized through detailed diagrams.

Introduction

N-arachidonoyl-serotonin (AA-5-HT) was first identified in 1998 as an inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH), which is responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA).[1] Subsequent research revealed its potent antagonistic activity at the TRPV1 receptor, a key player in pain and inflammation pathways.[2] AA-5-HT has been found endogenously in the gastrointestinal tract, particularly the jejunum and ileum, where it may modulate the secretion of glucagon-like peptide-1 (GLP-1).[3][4] Its presence and activity in the central nervous system have also been investigated, with studies suggesting roles in anxiety, fear memory, and sleep-wake cycle regulation.[3][5][6]

The dual functionality of AA-5-HT presents a compelling therapeutic strategy. By inhibiting FAAH, it elevates the levels of endogenous cannabinoids like anandamide, thereby potentiating their analgesic and anxiolytic effects through cannabinoid receptor 1 (CB1) activation.[2][5] Simultaneously, its antagonism of TRPV1 provides an independent mechanism for pain relief and reduction of neurogenic inflammation.[2]

Biosynthesis and Metabolism

The synthesis of Arachidonoyl Serotonin is not fully elucidated in vivo, but it is believed to be formed through the conjugation of arachidonic acid and serotonin. The general synthetic approach involves the activation of the carboxylic acid group of arachidonic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by a reaction with the primary amine of serotonin.[7][8]

The metabolism of AA-5-HT can involve oxidation by cytochrome P450 enzymes, which may alter its biological activity. For instance, oxidation at the 2-position of the indole (B1671886) ring has been shown to attenuate its FAAH inhibitory activity.[9]

Core Signaling Pathways

The signaling pathways of this compound are primarily dictated by its two main molecular targets: FAAH and TRPV1.

FAAH Inhibition and Downstream Effects

By inhibiting FAAH, AA-5-HT prevents the hydrolysis of anandamide (AEA) and other N-acylethanolamines.[2] This leads to an accumulation of AEA in the synaptic cleft, resulting in enhanced activation of presynaptic CB1 receptors. Activation of these G-protein coupled receptors leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of ion channels, ultimately suppressing neurotransmitter release and producing analgesic, anxiolytic, and other central nervous system effects.[2][5]

References

- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Presence, formation and putative biological activities of N-acyl serotonins, a novel class of fatty-acid derived mediators, in the intestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation [frontiersin.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

biological role of AA-5-HT in the central nervous system

An In-depth Technical Guide on the Biological Role of N-acetylserotonin in the Central Nervous System

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-acetylserotonin (NAS, AA-5-HT), traditionally viewed as a mere metabolic intermediate in the synthesis of melatonin (B1676174) from serotonin (B10506), has emerged as a pleiotropic signaling molecule within the central nervous system (CNS) with distinct and significant biological functions.[1][2] Its synthesis follows a robust circadian rhythm, peaking during the nocturnal phase.[3] Beyond its role as a melatonin precursor, NAS demonstrates potent neuroprotective, antidepressant, and neurogenic properties.[1][4] These effects are primarily mediated through the activation of the Tropomyosin receptor kinase B (TrkB), the canonical receptor for Brain-Derived Neurotrophic Factor (BDNF), though the exact mechanism of activation remains under investigation.[3][5] NAS also functions as an agonist at melatonin receptors.[2] This guide provides a comprehensive overview of the synthesis, metabolism, receptor interactions, signaling pathways, and key biological roles of NAS in the CNS, supplemented with quantitative data and detailed experimental protocols.

Synthesis and Metabolism

The synthesis of NAS is a two-step enzymatic process primarily occurring in the pineal gland and retina, with evidence of production in other CNS regions like the hippocampus and cerebellum.[3]

-

N-acetylation of Serotonin: The neurotransmitter serotonin (5-hydroxytryptamine) is acetylated by the enzyme arylalkylamine N-acetyltransferase (AANAT) to form N-acetylserotonin.[1][6] This is the rate-limiting step in the pathway.

-

O-methylation to Melatonin: NAS is subsequently O-methylated by acetylserotonin O-methyltransferase (ASMT) to produce melatonin.[1]

The synthesis is under strict circadian control, driven by the suprachiasmatic nucleus (SCN). Nocturnal norepinephrine (B1679862) release stimulates cAMP signaling, which increases AANAT transcription and activity, leading to high NAS levels at night.[3] Light exposure rapidly suppresses this pathway.[3]

Receptor Interactions and Quantitative Data

NAS interacts with multiple receptor systems in the CNS, distinguishing its pharmacological profile from both serotonin and melatonin.

-

TrkB Receptors: NAS is a potent functional activator of TrkB receptors, inducing downstream signaling cascades typically initiated by BDNF.[2][7] This activation occurs independently of BDNF itself.[8] Intriguingly, recent studies suggest that NAS may not bind directly to the canonical BDNF binding site on the TrkB extracellular domain, indicating a potential allosteric or indirect mechanism of activation.[5] Functional activation is observed in the low nanomolar range.[9]

-

Melatonin Receptors: NAS acts as an agonist at MT1 and MT2 G-protein coupled receptors and is also reported to bind to the putative MT3 receptor, which has been identified as the enzyme quinone reductase 2.[3][10] The affinity of NAS for the MT3 site is suggested to be higher than that of melatonin.[3]

-

Serotonergic Receptors: Early studies using radiolabeled NAS indicated high-affinity binding to sites that appear to be serotonergic receptors.[11]

Data Presentation Tables

The following tables summarize the available quantitative data for NAS interactions and related parameters.

Table 1: Binding Affinity of N-acetylserotonin

| Receptor Target | Ligand | Affinity (Kd / Ki) | Species / Tissue | Notes |

|---|---|---|---|---|

| TrkB | N-acetylserotonin | Direct binding not observed[5] | Recombinant | Functionally activates TrkB signaling in the low nM range, suggesting an indirect or allosteric mechanism.[9] |

| Serotonergic Sites | N-acetylserotonin | Kd: 3-5 nM[11] | Rat Brain | High-affinity binding suggests interaction with serotonin receptors.[11] |

| MT1 / MT2 | N-acetylserotonin | Specific Ki data not available | Human (recombinant) | Confirmed agonist.[2] For comparison, melatonin Ki is ~0.1 nM.[12] |

Table 2: Kinetic Parameters of Arylalkylamine N-acetyltransferase (AANAT)

| Substrate | Species / Source | Km | Vmax |

|---|---|---|---|

| Tryptamine | Cricket (Dianemobius nigrofasciatus) | 0.42 µM[4] | 9.39 nmol/mg protein/min[4] |

| Acetyl-CoA | Cricket (Dianemobius nigrofasciatus) | 59.9 µM[4] | 8.14 nmol/mg protein/min[4] |

| Serotonin | Green Algae (Chlamydomonas reinhardtii) | 247 µM[1] | 5.4 pkat/mg protein[1] |

Km (Michaelis constant) reflects the substrate concentration at which the reaction velocity is half of Vmax, indicating the affinity of the enzyme for the substrate.[13] Vmax represents the maximum rate of reaction when the enzyme is saturated with the substrate.[13]

Table 3: Endogenous Concentration of N-acetylserotonin

| Matrix | Species | Concentration (mean ± SD) |

|---|

| Cerebrospinal Fluid (CSF) | Human | 0.15 ± 0.16 pmol/mL[14] |

Signaling Pathways

The biological effects of NAS are transduced through distinct intracellular signaling cascades following receptor activation.

TrkB Receptor Signaling

Activation of TrkB by NAS initiates signaling cascades crucial for neurotrophic effects. Although direct binding is debated, the functional outcome is the phosphorylation of the receptor and the recruitment of downstream effectors.[5] The three primary pathways are:

-

MAPK/ERK Pathway: Promotes cell survival and differentiation.

-

PI3K/Akt Pathway: A major cell survival and anti-apoptotic pathway.

-

PLCγ1 Pathway: Leads to the activation of PKC and modulation of intracellular calcium levels, influencing synaptic plasticity.

References

- 1. Functional Characterization of Arylalkylamine N-Acetyltransferase, a Pivotal Gene in Antioxidant Melatonin Biosynthesis from Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylserotonin - Wikipedia [en.wikipedia.org]

- 3. N-Acetylserotonin: Neuroprotection, Neurogenesis, and the Sleepy Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of arylalkylamine N-acetyltransferase (AANAT) activities and action spectrum for suppression in the band-legged cricket, Dianemobius nigrofasciatus (Orthoptera: Gryllidae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Do Small Molecules Activate the TrkB Receptor in the Same Manner as BDNF? Limitations of Published TrkB Low Molecular Agonists and Screening for Novel TrkB Orthosteric Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Aralkylamine N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 7. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-acetylserotonin activates TrkB receptor in a circadian rhythm - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-Acetylserotonin: Circadian Activation of the BDNF Receptor and Neuroprotection in the Retina and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. apexbt.com [apexbt.com]

- 11. Characteristics of high affinity binding of [3H]N-acetylserotonin in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Differential Function of Melatonin MT1 and MT2 Receptors in REM and NREM Sleep - PMC [pmc.ncbi.nlm.nih.gov]

- 13. What Is Enzyme Kinetics? Understanding Km and Vmax in Biochemical Reactions [synapse.patsnap.com]

- 14. LIQUID CHROMATOGRAPHIC ASSAY FOR CEREBROSPINAL FLUID SEROTONIN - PMC [pmc.ncbi.nlm.nih.gov]

Arachidonoyl Serotonin: A Dual-Action Endocannabinoid Modulator for Next-Generation Therapeutics

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Arachidonoyl Serotonin (B10506) (N-arachidonoyl-serotonin, AA-5-HT) is an endogenous lipid signaling molecule that has emerged as a significant modulator of the endocannabinoid system. First identified in 1998 as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), AA-5-HT has since been characterized as a potent antagonist of the Transient Receptor Potential Vanilloid Type 1 (TRPV1) channel. This dual functionality confers a unique pharmacological profile, positioning AA-5-HT as a compelling target for therapeutic development in a range of applications including pain, inflammation, anxiety, and neurodegenerative disorders. This guide provides a comprehensive overview of the synthesis, metabolism, signaling pathways, and physiological effects of AA-5-HT, supported by quantitative data and detailed experimental methodologies.

Introduction

The endocannabinoid system (ECS) is a ubiquitous signaling system that plays a crucial role in regulating a wide array of physiological processes. Its core components include the cannabinoid receptors (CB1 and CB2), the endogenous cannabinoids (endocannabinoids) such as anandamide and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade these lipids.[1] Arachidonoyl Serotonin, a conjugate of arachidonic acid and serotonin, has been identified as an important endogenous player in this system.[2] Its ability to inhibit FAAH leads to an increase in the levels of anandamide, thereby potentiating the effects of this endocannabinoid at CB1 receptors.[3][4] Concurrently, its direct antagonism of TRPV1 channels, which are involved in pain sensation and inflammation, provides a complementary mechanism of action.[3][4] This technical guide delves into the core scientific principles of AA-5-HT, offering a detailed resource for researchers and drug development professionals.

Synthesis and Metabolism

The endogenous synthesis of this compound is believed to occur through the enzymatic conjugation of arachidonic acid and serotonin. While the precise biosynthetic pathway in vivo is still under investigation, chemical synthesis is typically achieved by activating the carboxylic acid group of arachidonic acid and reacting it with the primary amine of serotonin.[5]

The metabolism of AA-5-HT itself is not as extensively characterized as its inhibitory effect on FAAH. However, its structure, featuring an amide bond, suggests it may be susceptible to hydrolysis by other amidases.

Interaction with the Endocannabinoid System

This compound's primary interaction with the endocannabinoid system is through its potent inhibition of FAAH.[6] This inhibition is of a mixed type, affecting both the Km and Vmax of the enzyme, indicating a tight binding interaction.[6][7] By preventing the breakdown of anandamide, AA-5-HT indirectly activates CB1 receptors, leading to a range of physiological effects, including analgesia and anxiolysis.[3][8] It is important to note that AA-5-HT itself is reported to be devoid of direct cannabimimetic activity, meaning it does not directly bind to and activate cannabinoid receptors.[6]

Signaling Pathways

The dual action of AA-5-HT results in the modulation of multiple signaling cascades. Its inhibition of FAAH leads to an accumulation of anandamide, which then activates CB1 receptors, G-protein coupled receptors that primarily signal through the inhibition of adenylyl cyclase and the modulation of ion channels. The antagonism of TRPV1, a non-selective cation channel, by AA-5-HT blocks the influx of calcium in response to noxious stimuli, thereby attenuating pain signaling.[3][4]

In the context of inflammation, AA-5-HT has been shown to suppress the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells.[9] This anti-inflammatory effect is mediated through the suppression of key inflammatory pathways, including the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) signaling cascades.[9]

References

- 1. pharmacylibrary.com [pharmacylibrary.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound (AA-5-HT) modulates general fear-like behavior and inhibits mesolimbic dopamine release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory and Antioxidant Actions of N-Arachidonoyl Serotonin in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Interaction of Arachidonoyl Serotonin with CB1 Receptors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Arachidonoyl Serotonin (AA-5-HT) is a fascinating endogenous signaling molecule with a complex pharmacological profile. While its name might suggest a direct interaction with cannabinoid receptors, the current body of scientific evidence indicates that AA-5-HT's influence on the CB1 receptor is primarily indirect . This guide provides a comprehensive overview of this interaction, focusing on the underlying mechanisms, quantitative data, and the experimental protocols used to elucidate these findings. AA-5-HT is a dual-action molecule, potently inhibiting Fatty Acid Amide Hydrolase (FAAH) and antagonizing the Transient Receptor Potential Vanilloid type 1 (TRPV1) channel.[1] It is through the inhibition of FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), that AA-5-HT exerts its main influence on the CB1 receptor system.[2] This inhibition leads to an accumulation of endogenous AEA, which in turn enhances the activation of CB1 receptors. Many of the in vivo effects of AA-5-HT, such as its analgesic properties, are reversed by CB1 receptor antagonists, underscoring the crucial role of this indirect cannabinoid pathway.[1][3] One study notes that AA-5-HT is "essentially devoid of cannabimimetic activity" on its own, further supporting the indirect nature of its interaction with CB1 receptors.[2]

Core Interaction Mechanism: Indirect Activation of CB1 Receptors

The principal mechanism by which this compound (AA-5-HT) interacts with the CB1 receptor system is through the inhibition of the enzyme Fatty Acid Amide Hydrolase (FAAH).

1.1. FAAH Inhibition:

AA-5-HT acts as a potent inhibitor of FAAH.[2] FAAH is a serine hydrolase responsible for the breakdown of N-acylethanolamines, including the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, AA-5-HT prevents the degradation of AEA, leading to an increase in its local concentration and duration of action at the synapse. AA-5-HT inhibits FAAH in a mixed-type manner.[4]

1.2. Elevation of Anandamide (AEA) Levels:

The inhibition of FAAH by AA-5-HT results in elevated tissue levels of AEA.[1][3] AEA is a well-characterized endogenous agonist of the CB1 receptor.

1.3. CB1 Receptor Activation by AEA:

The increased concentration of AEA leads to enhanced activation of CB1 receptors. CB1 receptors are G-protein coupled receptors (GPCRs) predominantly expressed in the central nervous system.[5] Their activation by AEA initiates a cascade of intracellular signaling events.

1.4. Downstream Signaling Pathways of CB1 Receptor Activation:

Upon activation by an agonist like AEA, the CB1 receptor, which is coupled to Gi/o proteins, modulates several intracellular signaling pathways:[6]

-

Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

-

Modulation of Ion Channels: Activation of CB1 receptors can lead to the inhibition of N- and P/Q-type calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[6]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CB1 receptor activation can stimulate the ERK1/2 signaling cascade.

The following diagram illustrates the indirect signaling pathway of AA-5-HT on the CB1 receptor.

Quantitative Data Presentation

The following tables summarize the available quantitative data for the pharmacological activity of this compound.

Table 1: FAAH and TRPV1 Activity of this compound

| Target | Species | Assay | Value | Reference |

| FAAH | Mouse (Neuroblastoma cells) | Enzyme Activity | IC50 = 12 µM | [2] |

| TRPV1 | Rat | Functional (vs. 100 nM capsaicin) | IC50 = 37-40 nM | [1][3] |

| TRPV1 | Human | Functional (vs. 100 nM capsaicin) | IC50 = 37-40 nM | [1][3] |

Table 2: In Vivo Effects of this compound and CB1 Antagonist Reversal

| Effect | Species | AA-5-HT Dose | CB1 Antagonist | Antagonist Dose | Outcome | Reference |

| Analgesia (formalin test) | Rat/Mouse | Not specified | AM251 | Not specified | Effect of AA-5-HT reversed | [3] |

| Inhibition of fear memory retrieval | Mouse | 0.3 mg/kg (i.p.) | AM251 | 1.0 mg/kg (systemic) | Effect of AA-5-HT prevented | [7] |

Detailed Experimental Protocols

Due to the indirect nature of this compound's interaction with CB1 receptors, specific protocols detailing its direct binding or functional activity at this receptor are not available. The following are detailed, generalized protocols for key assays used to characterize direct-acting cannabinoid receptor ligands. These methodologies are fundamental for researchers in the field.

3.1. CB1 Receptor Radioligand Binding Assay

This assay is designed to determine the binding affinity (Ki) of a compound for the CB1 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes from cells expressing CB1 receptors (e.g., HEK293 or CHO cells)

-

Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist)

-

Non-labeled competing ligand (e.g., WIN 55,212-2 for non-specific binding)

-

Test compound (e.g., this compound)

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)

-

Scintillation fluid and counter

-

Cell harvester

-

-

Procedure:

-

Prepare serial dilutions of the test compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Total Binding wells: 50 µL assay buffer, 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.

-

Non-specific Binding wells: 50 µL non-labeled ligand (10 µM final concentration), 50 µL [³H]CP-55,940, and 100 µL of membrane preparation.

-

Competitive Binding wells: 50 µL of each concentration of the test compound, 50 µL of [³H]CP-55,940, and 100 µL of membrane preparation.

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.[8]

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.[8]

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

3.2. [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.

-

Materials:

-

Cell membranes from cells expressing CB1 receptors

-

[³⁵S]GTPγS (radiolabeled non-hydrolyzable GTP analog)

-

Guanosine diphosphate (B83284) (GDP)

-

Test compound (potential agonist)

-

Known CB1 agonist (positive control, e.g., CP-55,940)

-

Assay Buffer: 50 mM Tris-HCl, 3 mM MgCl₂, 0.2 mM EGTA, 100 mM NaCl, pH 7.4[9]

-

96-well plates, filters, scintillation counter, and cell harvester as in the binding assay.

-

-

Procedure:

-

Prepare serial dilutions of the test compound and positive control.

-

In a 96-well plate, add the assay buffer, cell membranes (5-20 µg of protein per well), and GDP (final concentration ~10 µM).[9]

-

Add the test compound or control at various concentrations.

-

Initiate the reaction by adding [³⁵S]GTPγS (final concentration ~0.1 nM).

-

Incubate the plate at 30°C for 60 minutes with gentle agitation.

-

Terminate the reaction, filter, and wash as described for the radioligand binding assay.

-

Quantify the bound [³⁵S]GTPγS using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all readings.

-

Plot the specific binding as a function of the log concentration of the agonist.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

-

3.3. cAMP Accumulation Assay

This assay measures the ability of a CB1 receptor agonist to inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels.

-

Materials:

-

Whole cells expressing CB1 receptors (e.g., CHO or HEK293 cells)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Test compound

-

cAMP detection kit (e.g., based on HTRF, BRET, or ELISA)

-

Cell culture medium and plates

-

-

Procedure:

-

Seed cells in a multi-well plate and allow them to attach overnight.

-

Wash the cells with a serum-free medium or assay buffer.

-

Pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) for about 20-30 minutes.

-

Add the test compound at various concentrations and incubate for a further 15-30 minutes.[9]

-

Stimulate the cells with forskolin (e.g., 1-10 µM) to induce cAMP production.

-

Incubate for an additional 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration against the log concentration of the test compound.

-

Fit the data to an inhibitory dose-response curve to determine the IC50 value (the concentration of the compound that causes 50% inhibition of the forskolin-stimulated cAMP accumulation).

-

Conclusion

The interaction of this compound with CB1 receptors is a nuanced process, characterized by an indirect mechanism of action. By inhibiting FAAH, AA-5-HT elevates the levels of the endogenous CB1 agonist anandamide, thereby potentiating cannabinoid signaling. This dual activity, combining FAAH inhibition with TRPV1 antagonism, makes AA-5-HT a valuable pharmacological tool and a lead compound for the development of therapeutics targeting the endocannabinoid system, particularly for conditions such as pain and anxiety.[3][7] For researchers and drug development professionals, a thorough understanding of this indirect interaction is paramount for the accurate interpretation of experimental data and the design of novel modulators of the endocannabinoid system. Future research could further explore the precise kinetics of FAAH inhibition by AA-5-HT and the resulting spatiotemporal dynamics of anandamide signaling at CB1 receptors.

References

- 1. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. innoprot.com [innoprot.com]

- 6. Modulation of the Serotonin System by Endocannabinoid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Impact of Arachidonoyl Serotonin on Anandamide Levels: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the effects of Arachidonoyl Serotonin (AA-5-HT) on anandamide (B1667382) (AEA) levels, tailored for researchers, scientists, and professionals in drug development. AA-5-HT, a dual-action molecule, is a potent inhibitor of Fatty Acid Amide Hydrolase (FAAH) and an antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor. Its primary mechanism for increasing anandamide levels is through the inhibition of FAAH, the principal enzyme responsible for anandamide degradation.

Core Mechanism of Action

This compound elevates the endogenous levels of the endocannabinoid anandamide by inhibiting its metabolic breakdown.[1][2] Anandamide, a neurotransmitter, plays a crucial role in pain, mood, appetite, and memory. By blocking FAAH, this compound allows anandamide to persist for longer in the synaptic cleft, thereby enhancing its signaling effects at cannabinoid receptors (CB1 and CB2).[1] This elevation of anandamide is a key factor in the analgesic and other therapeutic effects of this compound.[1]

Quantitative Data on Anandamide Elevation

A key study by Maione et al. (2007) in the British Journal of Pharmacology provides quantitative data on the elevation of anandamide levels in various tissues of rodents following the administration of this compound. The tables below summarize these findings, showcasing the significant increase in anandamide concentrations in different central and peripheral tissues.

Table 1: Effect of this compound (AA-5-HT) on Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Levels in the Periaqueductal Grey (PAG) of Rats Subjected to the Formalin Test.

| Treatment Group | AEA (pmol/g) | 2-AG (nmol/g) |

| Vehicle | 3.5 ± 0.5 | 4.9 ± 0.6 |

| AA-5-HT (5 mg/kg, i.p.) | 7.8 ± 0.9* | 5.3 ± 0.7 |

Data are presented as mean ± s.e.m. (n=6 animals per group). *P<0.05 vs. vehicle group. Data extracted from Maione et al., 2007.

Table 2: Effect of this compound (AA-5-HT) on Anandamide (AEA) and 2-Arachidonoylglycerol (2-AG) Levels in the Hind Paw Skin of Mice Subjected to the Formalin Test.

| Treatment Group | AEA (pmol/g) | 2-AG (nmol/g) |

| Vehicle | 10.5 ± 1.5 | 11.2 ± 1.8 |

| AA-5-HT (5 mg/kg, i.p.) | 22.1 ± 3.1* | 12.5 ± 2.1 |

Data are presented as mean ± s.e.m. (n=6 animals per group). *P<0.05 vs. vehicle group. Data extracted from Maione et al., 2007.

Signaling Pathway of this compound's Effect on Anandamide

The following diagram illustrates the signaling pathway by which this compound leads to an increase in anandamide levels and its subsequent effects.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature, particularly for the quantification of anandamide levels following this compound administration.

Protocol 1: In Vivo Administration of this compound and Tissue Collection

-

Animal Models: Male Swiss-Webster mice and Wistar rats are commonly used.[1]

-

Drug Administration: this compound is dissolved in a vehicle (e.g., 10% DMSO in 0.9% NaCl) and administered via intraperitoneal (i.p.) injection at a typical dose of 5 mg/kg.[1] Control animals receive the vehicle alone.

-

Experimental Model: The formalin test is often used to induce a pain response.[1] A dilute formalin solution is injected into the paw of the animal 15 minutes after the administration of AA-5-HT or vehicle.[1]

-

Tissue Collection: At a predetermined time point after formalin injection (e.g., 30 minutes), animals are euthanized. Specific tissues of interest, such as the periaqueductal grey (PAG) and peripheral tissues like the skin of the paw, are rapidly dissected, frozen in liquid nitrogen, and stored at -80°C until analysis.[1]

Protocol 2: Extraction and Quantification of Anandamide by LC-MS

-

Internal Standards: Prior to extraction, tissues are spiked with a known amount of deuterated anandamide (e.g., anandamide-d8) to serve as an internal standard for accurate quantification.

-

Lipid Extraction: Tissues are homogenized in a solution of chloroform, methanol, and Tris-HCl buffer (50 mM, pH 7.4) containing NaCl.[1] The mixture is centrifuged to separate the organic and aqueous phases. The lower organic phase, containing the lipids including anandamide, is collected.

-

Purification: The lipid extract is dried under nitrogen and then purified using open-bed chromatography on silica (B1680970) gel.[1]

-

LC-MS Analysis: The purified samples are analyzed by liquid chromatography-mass spectrometry (LC-MS).[1]

-

Chromatography: Separation is achieved on a C18 reverse-phase column.

-

Mass Spectrometry: Detection is performed using a mass spectrometer in the selected ion-monitoring (SIM) mode. The mass-to-charge ratios (m/z) for anandamide (e.g., 348 [M+H]+) and the deuterated internal standard (e.g., 356 [M+H]+) are monitored.[1]

-

-

Quantification: The concentration of anandamide in the tissue sample is determined by comparing the peak area of endogenous anandamide to that of the deuterated internal standard.

The following diagram provides a visual workflow of the experimental protocol for measuring anandamide levels.

Conclusion

This compound effectively increases anandamide levels in both central and peripheral tissues through the potent inhibition of the FAAH enzyme. The provided quantitative data and detailed experimental protocols offer a solid foundation for further research into the therapeutic potential of this dual-action molecule. The ability to modulate the endocannabinoid system by inhibiting the degradation of its key signaling molecules presents a promising avenue for the development of novel therapeutics for a range of conditions.

References

Arachidonoyl Serotonin as a dual FAAH/TRPV1 inhibitor

An In-depth Technical Guide to Arachidonoyl Serotonin (B10506): A Dual FAAH/TRPV1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule first identified as an inhibitor of fatty acid amide hydrolase (FAAH)[1]. It represents a significant development in the field of pharmacology, primarily due to its unique dual-action mechanism. AA-5-HT not only inhibits FAAH, the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), but also acts as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2][3]. This dual functionality positions AA-5-HT as a promising therapeutic candidate for managing complex conditions such as acute and chronic pain, where both the endocannabinoid and vanilloid systems play critical roles[2][3][4][5]. By modulating these two key targets, AA-5-HT offers a synergistic approach to analgesia, potentially overcoming the limitations of single-target agents[6].

Core Mechanism of Action: A Dual-Pronged Approach

The therapeutic potential of AA-5-HT stems from its ability to simultaneously modulate two distinct but interconnected pathways involved in pain and inflammation.

Fatty Acid Amide Hydrolase (FAAH) Inhibition

AA-5-HT is a mixed-type inhibitor of FAAH[7]. FAAH is the principal catabolic enzyme for a class of bioactive lipids called N-acylethanolamines, which includes the endocannabinoid anandamide (AEA). By inhibiting FAAH, AA-5-HT prevents the breakdown of AEA, leading to an increase in its endogenous levels[2][3][8]. This elevation of AEA enhances the activation of cannabinoid receptors, particularly the CB1 receptor, which is a well-established mechanism for producing analgesic (pain-relieving) effects[2][3]. The analgesic activity of AA-5-HT is partly attributed to this indirect activation of CB1 receptors, an effect that can be reversed by CB1 antagonists like AM251[2][3].

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel that functions as a sensor for noxious stimuli, including high temperatures, acidic conditions, and pungent compounds like capsaicin[9]. Its activation on sensory neurons leads to the sensation of pain. While AEA is known for its analgesic effects via CB1 receptors, it can also act as an agonist at TRPV1 channels, potentially causing pro-nociceptive (pain-inducing) effects, especially at higher concentrations[5][10].

AA-5-HT acts as a potent antagonist at both human and rat TRPV1 receptors, directly blocking the channel and preventing its activation by agonists[2][3][4]. This action is crucial as it not only contributes directly to the analgesic effect but also negates the potential pain-causing effects of the elevated AEA levels resulting from FAAH inhibition. This dual mechanism ensures that the therapeutic actions of enhanced endocannabinoid signaling are not counteracted by simultaneous TRPV1 activation[10].

Synergistic Signaling Pathway

The combined action of FAAH inhibition and TRPV1 antagonism creates a powerful synergistic effect for pain relief. AA-5-HT elevates the analgesic tone of the endocannabinoid system while simultaneously blocking a key pathway for pain transmission.

Quantitative Data Presentation

The efficacy of AA-5-HT has been quantified in various in vitro and in vivo models. The following tables summarize the key data.

Table 1: In Vitro FAAH Inhibition by this compound (AA-5-HT)

| Enzyme Source | IC₅₀ Value | Inhibition Type | Reference |

|---|---|---|---|

| Mouse Neuroblastoma Cells | 12 µM | Tight-binding, Competitive | [11] |

| Rat Brain Homogenates | - | Mixed-type |[7] |

Table 2: In Vitro TRPV1 Antagonism by this compound (AA-5-HT)

| Receptor | Agonist | IC₅₀ Value | Reference |

|---|---|---|---|

| Human recombinant TRPV1 | Capsaicin (100 nM) | 37-40 nM | [2][3][4] |

| Rat recombinant TRPV1 | Capsaicin (100 nM) | 40 ± 6 nM | [2] |

| Human recombinant TRPV1 | Anandamide (1 µM) | Potent Antagonist |[2] |

Table 3: In Vivo Analgesic Efficacy of this compound (AA-5-HT)

| Pain Model | Animal Species | Administration | Dosage | Analgesic Effect | Reference |

|---|---|---|---|---|---|

| Formalin Test (Acute Inflammatory Pain) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Inhibited both first and second phases of nocifensive behavior. | [2] |

| Formalin Test (Acute Inflammatory Pain) | Rat | Intraperitoneal (i.p.) | 5 mg/kg | Inhibited the second phase of nocifensive behavior. | [2] |

| Chronic Constriction Injury (Neuropathic Pain) | Rat | Subcutaneous (s.c.) | 5 mg/kg (chronic) | Strongly inhibited mechanical allodynia and thermal hyperalgesia. | [2] |

| Contextual Fear Memory Retrieval | Mouse | Intraperitoneal (i.p.) | 0.1-1 mg/kg | Inhibited freezing response. |[10] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize AA-5-HT.

In Vitro Fluorometric FAAH Activity Assay

This protocol describes a method to determine the inhibitory activity of compounds against FAAH using a fluorogenic substrate.

Materials:

-

Enzyme Source: Recombinant human or rat FAAH, or homogenates from cell lines (e.g., mouse neuroblastoma N18TG2 cells)[12].

-

Assay Buffer: 125 mM Tris-HCl, pH 9.0, 1 mM EDTA[13].

-

Test Compound: AA-5-HT dissolved in DMSO.

-

Substrate: Fluorogenic FAAH substrate, such as Arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA)[13].

-

Instrumentation: 96-well black microplate and a fluorescence plate reader.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of AA-5-HT in the assay buffer. The final DMSO concentration should be kept below 1%[13].

-

Assay Plate Setup: In a 96-well plate, add the assay buffer, the FAAH enzyme solution, and the test compound (AA-5-HT) or vehicle (for control wells).

-

Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme[13].

-

Reaction Initiation: Initiate the enzymatic reaction by adding the AAMCA substrate to all wells[13].

-

Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader. Measure the increase in fluorescence intensity (Excitation: ~360 nm, Emission: ~465 nm) kinetically over 10-60 minutes at 37°C[13][14].

-

Data Analysis: Calculate the rate of reaction from the linear portion of the fluorescence vs. time curve. Determine the percentage of inhibition for each concentration of AA-5-HT compared to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value[13].

TRPV1 Functional Assay Using Calcium Imaging

This assay measures the ability of AA-5-HT to antagonize capsaicin-induced calcium influx in cells expressing TRPV1.

Materials:

-

Cell Line: HEK-293 cells stably overexpressing human or rat recombinant TRPV1 receptor[2][3][4].

-

Culture Medium: Standard cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Dye Loading Buffer: Calcium-sensitive fluorescent dye, such as Fluo-4 AM, dissolved in a suitable buffer[9][15].

-

Test Compounds: AA-5-HT (antagonist), Capsaicin (agonist).

-

Instrumentation: Fluorescence microscope or microplate reader with kinetic reading capability.

Procedure:

-

Cell Seeding: Plate the HEK-293-hTRPV1 cells into a 96-well black, clear-bottom plate and culture overnight to allow for adherence[9].

-

Dye Loading: Remove the culture medium and load the cells with Fluo-4 AM dye solution. Incubate in the dark at 37°C for approximately one hour[9].

-

Compound Incubation: Wash the cells to remove excess dye. Pre-incubate the cells with varying concentrations of AA-5-HT or vehicle for a defined period[9][15].

-

Baseline Reading: Measure the baseline fluorescence intensity before adding the agonist.

-

Agonist Addition: Add a fixed concentration of capsaicin (e.g., 100 nM) to the wells to stimulate the TRPV1 channels[2][9].

-

Kinetic Fluorescence Reading: Immediately begin measuring the change in fluorescence intensity over time. This reflects the influx of calcium into the cells[9].

-

Data Analysis: The increase in fluorescence upon capsaicin addition is indicative of TRPV1 activation. The inhibitory effect of AA-5-HT is quantified by its ability to reduce the capsaicin-induced fluorescence signal. Plot the response against the logarithm of AA-5-HT concentration to determine the IC₅₀ value[9].

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. usiena-air.unisi.it [usiena-air.unisi.it]

- 6. Novel dual-target FAAH and TRPV1 ligands as potential pharmacotherapeutics for pain management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The analgesic effect of N-arachidonoyl-serotonin, a FAAH inhibitor and TRPV1 receptor antagonist, associated with changes in rostral ventromedial medulla and locus coeruleus cell activity in rats [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. N-arachidonoyl-serotonin, a dual FAAH and TRPV1 blocker, inhibits the retrieval of contextual fear memory: Role of the cannabinoid CB1 receptor in the dorsal hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Physiological Effects of Endogenous N-arachidonoyl-serotonin (AA-5-HT)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-arachidonoyl-serotonin (AA-5-HT) is an endogenous lipid signaling molecule with a multifaceted pharmacological profile, positioning it as a molecule of significant interest in neuroscience and drug development. First identified as an inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (B1667382) (AEA), AA-5-HT has since been characterized as a potent antagonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This dual activity confers upon it a unique ability to modulate both the endocannabinoid and vanilloid systems, leading to a range of physiological effects, most notably potent analgesia. This technical guide provides a comprehensive overview of the physiological effects of endogenous AA-5-HT, with a focus on its core mechanisms of action. It summarizes key quantitative data, details experimental protocols for its study, and visualizes its complex signaling pathways and experimental workflows.

Core Mechanisms of Action

Endogenous AA-5-HT exerts its physiological effects primarily through two well-defined molecular targets:

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: AA-5-HT acts as a competitive inhibitor of FAAH.[1] By blocking FAAH activity, it prevents the breakdown of anandamide (AEA) and other related fatty acid amides.[2] This leads to an accumulation of these endogenous lipids, resulting in enhanced activation of cannabinoid receptors, particularly the CB1 receptor.

-

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism: AA-5-HT is a potent antagonist of the TRPV1 receptor, also known as the capsaicin (B1668287) receptor.[2][3] TRPV1 is a non-selective cation channel involved in the detection and transduction of noxious stimuli, including heat and inflammatory mediators. By blocking TRPV1, AA-5-HT can directly inhibit pain signaling pathways.

The synergistic action of FAAH inhibition and TRPV1 antagonism is believed to be the primary driver of the potent analgesic effects observed with AA-5-HT administration.[2]

Quantitative Data

The following tables summarize the key quantitative data related to the pharmacological activity of AA-5-HT.

Table 1: In Vitro Inhibitory and Antagonistic Activity of AA-5-HT

| Target | Species | Assay Conditions | IC50 Value | Reference |

| FAAH | Mouse Neuroblastoma Cells | Anandamide Hydrolysis | 12 µM | [1] |

| FAAH | Rat Brain Homogenates | Mixed-type Inhibition | Ki(slope) 1.3 µM; Ki(intercept) 44 µM (for N-arachidonoyltryptamine) | [4] |

| TRPV1 | Human (recombinant) | vs. 100 nM Capsaicin | 37-40 nM | [2][3] |

| TRPV1 | Rat (recombinant) | vs. 100 nM Capsaicin | 40 ± 6 nM | [2] |

Table 2: In Vivo Analgesic Dosing of AA-5-HT in Rodent Models

| Animal Model | Pain Type | Administration Route | Effective Dose | Observed Effect | Reference |

| Rat | Formalin-induced Inflammatory Pain | Intraperitoneal (i.p.) | 5 mg/kg | Inhibition of the second phase of nocifensive behavior | [2] |

| Rat | Chronic Constriction Injury (Neuropathic Pain) | Subcutaneous (s.c.) | 5 mg/kg (daily) | Attenuation of thermal hyperalgesia and mechanical allodynia | [2] |

| Mouse | Formalin-induced Inflammatory Pain | Intraperitoneal (i.p.) | 5 mg/kg | Analgesic activity | [5] |

| Rat | Thermal Nociception (Tail Flick) | Intra-periaqueductal grey (PAG) | 0.5 nmol/rat | Analgesia | [6] |

Signaling Pathways

The physiological effects of AA-5-HT are mediated by distinct signaling pathways initiated by its interaction with FAAH and TRPV1.

Caption: Dual signaling pathways of AA-5-HT leading to analgesia.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the physiological effects of AA-5-HT are provided below.

Synthesis of N-arachidonoyl-serotonin

While a definitive, publicly available step-by-step protocol is limited, the general synthesis involves the coupling of arachidonic acid and serotonin (B10506).[5] This is typically achieved by activating the carboxylic acid group of arachidonic acid, for example, by converting it to an acyl chloride or using a coupling agent, followed by a reaction with the primary amine of serotonin.[5] Purification is then performed using chromatographic techniques.[5]

In Vivo Analgesia Assessment: The Formalin Test in Rats

The formalin test is a widely used model of tonic, localized inflammatory pain.[7]

-

Animals: Male Wistar rats are commonly used.[5]

-

Acclimation: Animals should be acclimated to the testing environment for at least 30 minutes prior to the experiment.[7]

-

Drug Administration: AA-5-HT (e.g., 5 mg/kg) or vehicle (e.g., 10% DMSO in 0.9% NaCl) is administered intraperitoneally (i.p.) 15 minutes before the formalin injection.[2]

-

Formalin Injection: 50 µL of a 5% formalin solution is injected subcutaneously into the plantar surface of the rat's hind paw.[7][8]

-

Behavioral Observation: The animal is immediately placed in an observation chamber. Nocifensive behaviors, such as flinching, licking, and biting of the injected paw, are recorded. The observation period is typically divided into two phases: the early phase (0-10 minutes post-injection) and the late phase (10-60 minutes post-injection).[7] The late phase is primarily associated with inflammatory pain and central sensitization and is the phase where AA-5-HT shows significant effects.[2]

Caption: Workflow for assessing analgesia using the rat formalin test.

Anxiety-Related Behavior Assessment: The Elevated Plus Maze (EPM) in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[9]

-

Apparatus: The maze is shaped like a plus sign and consists of two open arms and two enclosed arms, elevated from the floor.[10]

-

Animals: Male mice are commonly used.

-

Acclimation: Animals are habituated to the testing room for at least 45-60 minutes before the test.[9][11]

-

Drug Administration: AA-5-HT or vehicle is administered (e.g., i.p.) at a specified time before the test (e.g., 30 minutes).

-

Procedure: Each mouse is placed in the center of the maze, facing an open arm, and allowed to explore freely for a set period (typically 5 minutes).[9]

-

Data Collection: The number of entries into and the time spent in the open and closed arms are recorded. Anxiolytic effects are indicated by an increase in the time spent in and the number of entries into the open arms.[9][12]

Caption: Workflow for assessing anxiety-like behavior using the EPM.

Sleep-Wake Cycle Analysis in Rats

The effects of AA-5-HT on sleep architecture can be investigated using electroencephalography (EEG) and electromyography (EMG) recordings.

-

Animals and Surgery: Male Sprague-Dawley or Wistar rats are implanted with electrodes for EEG and EMG recording.[13][14]

-

Acclimation: Following surgery and recovery, rats are habituated to the recording chambers and cables.[15]

-

Drug Administration: AA-5-HT (e.g., 5, 10, or 20 mg/kg, i.p.) or vehicle is administered at the beginning of the dark (active) or light (inactive) phase.[14]

-

Recording: Continuous EEG and EMG recordings are collected for a specified period (e.g., 24 hours).[15]

-

Data Analysis: The recordings are scored for different sleep-wake states (wakefulness, non-rapid eye movement sleep [NREM], and rapid eye movement sleep [REM]). The duration and latency of each state are quantified.[14]

Caption: Workflow for conducting a sleep-wake cycle study in rats.

Other Physiological Effects

Beyond analgesia, AA-5-HT has been implicated in other physiological processes:

-

Sleep-Wake Cycle Modulation: Administration of AA-5-HT at the beginning of the dark period in rats has been shown to decrease wakefulness and increase both slow-wave sleep and REM sleep.[14] This effect is associated with a decrease in wake-promoting neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) and an increase in adenosine.[16]

-

Anxiety and Fear: AA-5-HT has demonstrated anxiolytic-like effects in animal models.[17]

-

Gastrointestinal Function: AA-5-HT is present in the ileum and jejunum and has been shown to modulate the secretion of glucagon-like peptide-1 (GLP-1).

Interaction with Serotonin Receptors

Given its structural similarity to serotonin, a key question is whether AA-5-HT directly interacts with serotonin (5-HT) receptors. While AA-5-HT administration can decrease extracellular serotonin levels, direct binding affinity data for various 5-HT receptor subtypes is not extensively reported in the currently available literature.[16] Further research is warranted to fully elucidate the direct serotonergic activity of AA-5-HT.

Conclusion and Future Directions

N-arachidonoyl-serotonin is a compelling endogenous molecule with significant therapeutic potential, primarily stemming from its dual action as a FAAH inhibitor and a TRPV1 antagonist. Its potent analgesic effects, coupled with its influence on sleep and anxiety, make it a valuable lead compound for the development of novel therapeutics for a range of neurological and psychiatric disorders.

Future research should focus on several key areas:

-

Elucidating Direct Serotonergic Activity: Comprehensive binding and functional assays are needed to determine the affinity and efficacy of AA-5-HT at the various 5-HT receptor subtypes.

-

Pharmacokinetics and Metabolism: A detailed understanding of the absorption, distribution, metabolism, and excretion of AA-5-HT is crucial for its development as a therapeutic agent.

-

Clinical Translation: Preclinical findings need to be validated in human studies to assess the safety and efficacy of AA-5-HT or its analogs in treating pain and other relevant conditions.

This in-depth technical guide provides a solid foundation for researchers, scientists, and drug development professionals to understand and further investigate the complex and promising physiological effects of endogenous AA-5-HT.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Analgesic actions of N-arachidonoyl-serotonin, a fatty acid amide hydrolase inhibitor with antagonistic activity at vanilloid TRPV1 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of fatty acid amidohydrolase, the enzyme responsible for the metabolism of the endocannabinoid anandamide, by analogues of arachidonoyl-serotonin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Pain Assessment Using the Rat and Mouse Formalin Tests [bio-protocol.org]

- 8. Formalin Test - Wiertelak Lab [wiertelaklab.weebly.com]

- 9. Elevated plus maze protocol [protocols.io]

- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 12. researchgate.net [researchgate.net]

- 13. ndineuroscience.com [ndineuroscience.com]

- 14. Role of N-Arachidonoyl-Serotonin (AA-5-HT) in Sleep-Wake Cycle Architecture, Sleep Homeostasis, and Neurotransmitters Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ndineuroscience.com [ndineuroscience.com]